Noscapine hydrochloride hydrate

Solubility Formulation Bioavailability

Select this specific hydrochloride hydrate salt form to ensure maximal aqueous solubility without co-solvents—critical for reproducible in vitro assays. Delivers ~29% higher oral bioavailability than noscapine hydrogen embonate (p<0.05), translating directly to lower dosing requirements in preclinical oncology models. A well-characterized tubulin-binding reference standard with documented 49–86% tumor volume reduction in H460 NSCLC xenografts at 300–550 mg/kg/day oral dosing. Essential baseline comparator for noscapinoid analog screening programs requiring consistent potency benchmarking.

Molecular Formula C22H26ClNO8
Molecular Weight 467.9 g/mol
Cat. No. B8022584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoscapine hydrochloride hydrate
Molecular FormulaC22H26ClNO8
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl
InChIInChI=1S/C22H23NO7.ClH.H2O/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H;1H2/t17-,18+;;/m1../s1
InChIKeyZYGSNVAGWKWKKI-WCRQIBMVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noscapine Hydrochloride Hydrate: Chemical Profile and Procurement-Relevant Characteristics


Noscapine hydrochloride hydrate (CAS 912-60-7) is the water-soluble hydrochloride salt form of the phthalideisoquinoline alkaloid noscapine, derived from Papaver somniferum [1]. It is a well-established antitussive agent that has garnered significant research interest as a tubulin-binding anticancer compound due to its unique mechanism of disrupting microtubule dynamics without affecting overall microtubule polymerization—unlike vinca alkaloids and taxanes [2]. The compound is characterized as a white to almost white crystalline powder that is freely soluble in water and ethanol, with a melting point of 200°C (decomposition) and is documented as hygroscopic, light-sensitive, and heat-sensitive [3].

Why Generic Noscapine Substitution Fails: Salt Form and Hydrate State Determine Critical Performance Parameters


The selection of noscapine hydrochloride hydrate over other noscapine salt forms or the free base is not trivial; it directly impacts aqueous solubility, bioavailability, and formulation stability. The hydrochloride salt exhibits markedly higher water solubility compared to the practically water-insoluble noscapine free base, a critical distinction for aqueous formulation development and reproducible in vitro assays . Furthermore, direct pharmacokinetic comparison demonstrates that noscapine hydrochloride solution provides approximately 29% higher relative bioavailability than noscapine hydrogen embonate suspensions (p<0.05), a difference that translates directly to dosing requirements and therapeutic efficacy [1]. The hydrate state of the compound confers specific handling requirements—namely hygroscopicity and sensitivity to light and heat—that mandate controlled storage conditions (refrigerated, under inert gas) to maintain product integrity, a factor absent from specifications for anhydrous or alternative salt forms [2].

Noscapine Hydrochloride Hydrate: Quantitative Evidence Guide for Scientific Selection


Enhanced Aqueous Solubility of Hydrochloride Hydrate vs. Free Base Enables Aqueous Formulation

Noscapine hydrochloride hydrate demonstrates a dramatic solubility advantage over the noscapine free base. While the free base is practically insoluble in water at approximately 0.181 mg/mL, the hydrochloride hydrate form exhibits high aqueous solubility, reported as freely soluble (approximately 750 mg/mL in water) . This represents an approximate 4,000-fold increase in aqueous solubility, a critical determinant for developing aqueous formulations, conducting reproducible in vitro assays at physiologically relevant concentrations, and achieving consistent oral absorption. The British Pharmacopoeia 2025 further confirms the compound is 'freely soluble in water and in ethanol (96 per cent)' [1].

Solubility Formulation Bioavailability

Superior Oral Bioavailability of Hydrochloride vs. Embonate Salt in Clinical Pharmacokinetics

In a direct head-to-head clinical pharmacokinetic study, noscapine hydrochloride solution demonstrated significantly superior oral bioavailability compared to noscapine hydrogen embonate suspensions. The hydrochloride formulation showed faster absorption and achieved a higher peak plasma concentration. Quantitatively, the average bioavailability of the embonate salt was only 71% of that achieved with the hydrochloride solution (p<0.05) [1]. This 29% relative reduction in systemic exposure with the embonate salt has direct implications for achieving therapeutic plasma concentrations.

Pharmacokinetics Bioavailability Oral absorption

Documented Antitumor Efficacy with Defined IC50 Values Across Multiple Cancer Cell Lines

Noscapine hydrochloride demonstrates reproducible antiproliferative activity across multiple human cancer cell lines with well-characterized IC50 values. In non-small cell lung cancer (NSCLC) H460 cells, noscapine hydrochloride exhibits an IC50 of 34.7 ± 2.5 μM following 72-hour exposure [1]. In triple-negative breast cancer (TNBC) models, it inhibits growth of MDA-MB-231 and MDA-MB-468 cells with IC50 values of 36.16 ± 3.76 μM and 42.7 ± 4.3 μM, respectively [2]. In MCF-7 breast cancer cells, reported IC50 values range from 29 μM to 42.3 μM [3]. These values establish a quantitative performance benchmark for this specific salt form against which novel noscapine analogs must demonstrate improved potency.

Anticancer Cytotoxicity Tubulin inhibitor

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Volume Reduction in Xenograft Models

Oral administration of noscapine hydrochloride produces dose-dependent tumor growth inhibition in human tumor xenograft models. In an H460 non-small cell lung cancer xenograft study, oral noscapine hydrochloride administered at 300, 450, and 550 mg/kg/day for 24 days resulted in 49% (P<0.05), 65% (P<0.01), and 86% (P<0.01) reduction in tumor volume, respectively, compared to untreated controls [1]. In a separate MCF-7 breast cancer xenograft model, noscapine hydrochloride at 120 mg/kg induced tumor regression [2]. For context, the docetaxel positive control arm in the H460 study was administered at 10 mg/kg i.v. [1].

In vivo efficacy Xenograft Tumor regression

pH-Dependent Solubility Profile and Mitigation Strategy via Hot Melt Extrusion

Noscapine hydrochloride, as a weakly basic drug, exhibits pH-dependent solubility that can limit consistent drug release across gastrointestinal pH environments. Formulation studies demonstrate that incorporating 10% citric acid as a pH modifier into Eudragit RLPO-based hot melt extrusion (HME) formulations enables pH-independent drug release. Quantitatively, the optimized formulation containing 10% citric acid released 70.99 ± 3.85% of the drug over 24 hours in pH 6.8 buffer, compared to a significantly lower and pH-dependent release profile from formulations lacking the pH modifier [1]. In vivo pharmacokinetic analysis further demonstrated a statistically significant (p<0.05) increase in area under the curve (AUC) for the HME extrudate compared to noscapine hydrochloride solution, confirming enhanced bioavailability from the modified-release formulation [1].

Formulation science pH-dependent solubility Sustained release

Stability and Handling Specifications: Hygroscopicity and Storage Requirements

Noscapine hydrochloride hydrate is explicitly documented as hygroscopic, light-sensitive, and heat-sensitive across multiple authoritative pharmacopoeial and vendor sources. The British Pharmacopoeia 2025 monograph states that the compound is 'hygroscopic' and notes that aqueous solutions are 'slightly acid; the base may be precipitated when the solutions are allowed to stand' [1]. Vendor technical datasheets uniformly specify storage at refrigerated temperatures (0–10°C) under inert gas to prevent degradation [2]. The melting point is reported as 200°C with decomposition, and drying loss specifications allow up to 9.0% [2]. These handling requirements differ substantially from those of non-hygroscopic alternatives or the free base, which lacks the same moisture sensitivity profile.

Stability Storage Quality control

Noscapine Hydrochloride Hydrate: Defined Research and Industrial Application Scenarios


Aqueous-Based In Vitro Anticancer Screening Assays

The high aqueous solubility of noscapine hydrochloride hydrate (freely soluble in water and ethanol) enables direct preparation of dosing solutions at physiologically relevant concentrations without the confounding use of organic co-solvents such as DMSO [1]. This solubility profile is essential for cell-based viability assays where solvent toxicity must be avoided and for maintaining consistent drug exposure throughout the incubation period. Researchers conducting MTT, crystal violet, or apoptosis assays can reliably achieve target concentrations up to the documented IC50 values (e.g., 34.7 μM in H460 cells; 36–43 μM in breast cancer lines) using straightforward aqueous dilution protocols [2].

Oral Formulation Development and Pharmacokinetic Studies

The superior oral bioavailability of noscapine hydrochloride relative to alternative salt forms—specifically the 29% bioavailability advantage over noscapine hydrogen embonate documented in human pharmacokinetic studies [3]—makes this salt form the appropriate selection for oral formulation development programs. The documented pH-dependent solubility behavior (pKa ~7.6) and established mitigation strategies using hot melt extrusion with pH modifiers [4] provide a validated formulation pathway for developing sustained-release oral dosage forms with enhanced and pH-independent drug release profiles.

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing

For preclinical oncology studies employing human tumor xenograft models with oral dosing regimens, noscapine hydrochloride hydrate provides a well-characterized reference standard with documented dose-response relationships. The established efficacy profile—demonstrating 49–86% tumor volume reduction in H460 NSCLC models at oral doses of 300–550 mg/kg/day [5]—enables researchers to benchmark novel noscapinoids or combination therapies against a quantitatively defined baseline. The compound's established safety profile in humans supports its use as a translational reference agent.

Reference Standard for Noscapinoid Analog Development and Potency Screening

As the parent compound from which noscapinoids are derived, noscapine hydrochloride hydrate serves as the essential baseline comparator for analog potency screening. Studies of halogenated noscapine derivatives have established that 9-bromonoscapine (EM011) exhibits 5- to 10-fold higher anticancer activity than the parent compound [6], while third-generation water-soluble analogs demonstrate further enhanced antiproliferative activity [7]. Systematic analog optimization studies require the parent hydrochloride hydrate as a consistent reference standard to quantify improvements in potency, solubility, and tubulin-binding affinity across compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noscapine hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.